![molecular formula C7H9N5O B1448857 3-(2-アミノエチル)-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-オール CAS No. 2089255-35-4](/img/structure/B1448857.png)

3-(2-アミノエチル)-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-オール

説明

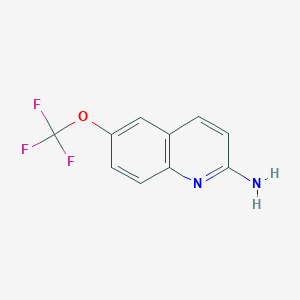

Triazolo[4,3-a]pyrazine derivatives are a class of nitrogen-containing heterocycles that are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Chemical Reactions Analysis

The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives was preliminarily analyzed .

科学的研究の応用

医薬品化学: P2X7受容体拮抗薬

この化合物とその誘導体は、P2X7受容体の拮抗薬であることがわかっています 。P2X7受容体は、痛みや炎症性疾患の治療における重要な標的です。この受容体を阻害することで、これらの化合物は炎症や痛みのシグナルを潜在的に軽減し、鎮痛剤や抗炎症薬の開発のための新しい道を開きます。

薬理学: 抗菌剤

3-(2-アミノエチル)-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-オールに関連するものも含め、トリアゾロ[4,3-a]ピラジン誘導体は、抗菌剤として有望な結果を示しています 。合成されたいくつかの化合物は、グラム陽性菌とグラム陰性菌の両方に対して中等度から良好な抗菌活性を示し、これは抗生物質耐性菌との闘いにおいて不可欠です。

生化学: 酵素阻害

生化学の分野では、これらの化合物は酵素阻害剤としての可能性について調査されています 。酵素阻害は、多くの薬物がその効果を発揮する重要なメカニズムであり、がんや神経変性疾患などの治療に使用される薬物も含まれます。

神経科学: 神経薬理学的研究

トリアゾロ[4,3-a]ピラジンの誘導体は、神経薬理学的特性について研究されています 。神経科学が神経系の複雑な経路を探求するにつれて、3-(2-アミノエチル)-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-オールなどの化合物は、神経疾患の新しい治療法につながる可能性があります。

材料科学: エネルギー材料

材料科学の研究では、エネルギー材料の開発におけるトリアゾロ[4,3-a]ピラジン誘導体の使用が調査されています 。これらの化合物は、潜在的にプライマリー爆薬の作成に使用でき、感度が低く、安定性が高い可能性のある代替品を提供します。

化学: 合成中間体

合成化学では、3-(2-アミノエチル)-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-オールなどの化合物は、より複雑な分子の合成における中間体として機能します 。その多様性により、医薬品や特定の特性を持つ材料など、幅広い物質を作成することができます。

将来の方向性

In recent years, infectious diseases have posed major challenges to human health. This widespread infection reveals a gradual decrease of sensitivity to the currently used antimicrobial agents . Therefore, developing new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . The exploration of [1,2,4]triazolo[4,3-a]pyrazine as antimicrobial agents is a promising future direction .

作用機序

Target of Action

The primary targets of 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol are bacterial cells, specifically both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . These bacteria play a crucial role in various infectious diseases, posing a significant challenge to human health .

Mode of Action

3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol interacts with its bacterial targets by inhibiting their growth and proliferation . The compound’s interaction with the bacterial cells results in changes that disrupt their normal functions, leading to their eventual death .

Biochemical Pathways

It is known that the compound interferes with the bacteria’s ability to synthesize essential proteins, disrupting their metabolic processes . This disruption affects downstream effects such as cell division and growth, ultimately leading to the death of the bacterial cells .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining its effectiveness in treating bacterial infections .

Result of Action

The molecular and cellular effects of 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol’s action include the disruption of protein synthesis in bacterial cells, leading to inhibited cell growth and division . This results in a decrease in the population of the bacterial cells, thereby alleviating the symptoms of the bacterial infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its bacterial targets . For instance, certain conditions may enhance or inhibit the compound’s antibacterial activity .

生化学分析

Biochemical Properties

3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity . The compound’s interaction with fungal enzymes also contributes to its antifungal properties . Additionally, 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol has been found to modulate the activity of enzymes involved in glucose metabolism, which is significant for its antidiabetic effects .

Cellular Effects

The effects of 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound inhibits bacterial enzymes by binding to their active sites, thereby preventing bacterial growth . It also modulates gene expression by interacting with transcription factors and other regulatory proteins .

Metabolic Pathways

3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound modulates the activity of enzymes involved in glucose metabolism, which is crucial for its antidiabetic effects . Additionally, it affects the levels of key metabolites, thereby influencing overall metabolic homeostasis .

特性

IUPAC Name |

3-(2-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6/h3-4H,1-2,8H2,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNKDQUOYZTIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine](/img/structure/B1448777.png)

![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)

![tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate](/img/structure/B1448780.png)

![Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride](/img/structure/B1448794.png)